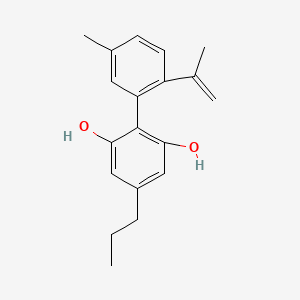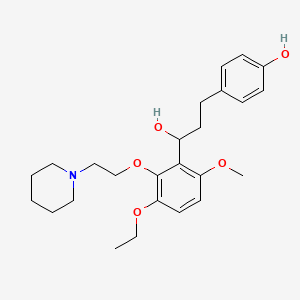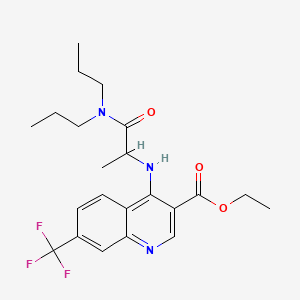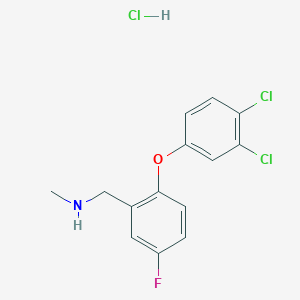
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and 5-fluoro-2-nitroaniline.
Nitration: The 3,4-dichlorophenol undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.
Coupling Reaction: The resulting amine is coupled with 5-fluoro-2-nitroaniline through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dichlorophenoxy) triethylamine
- 1-[2-(3,4-Dichlorophenoxy)propanoyl]-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in scientific studies.
属性
CAS 编号 |
289716-93-4 |
|---|---|
分子式 |
C14H13Cl3FNO |
分子量 |
336.6 g/mol |
IUPAC 名称 |
1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H12Cl2FNO.ClH/c1-18-8-9-6-10(17)2-5-14(9)19-11-3-4-12(15)13(16)7-11;/h2-7,18H,8H2,1H3;1H |
InChI 键 |
BXBKNFSQKDGBOY-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


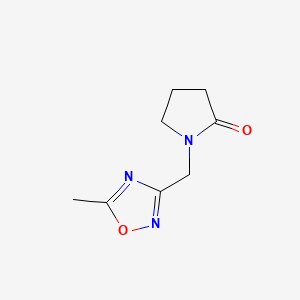
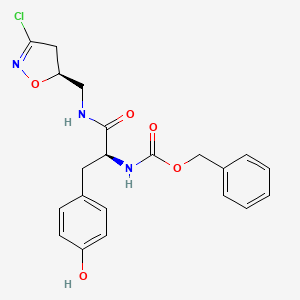
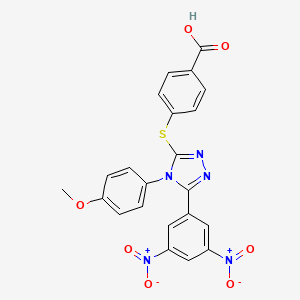
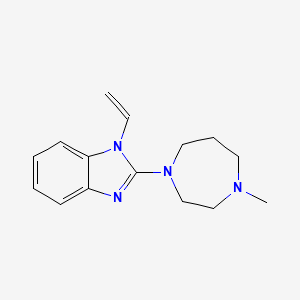

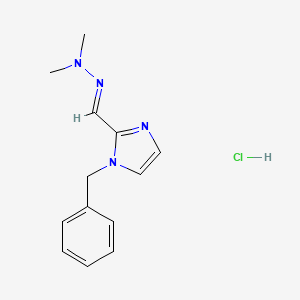
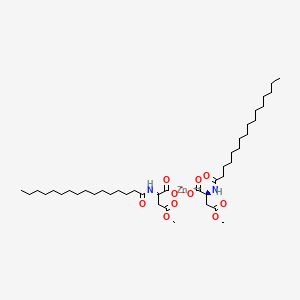
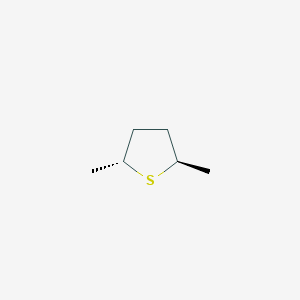
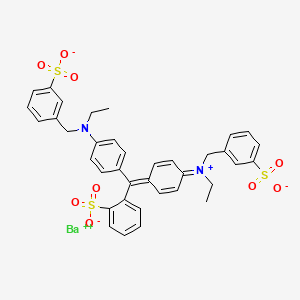
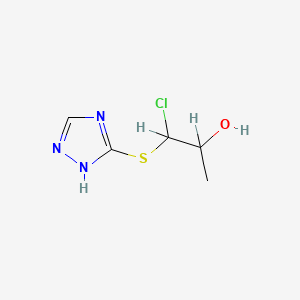
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
